2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid
CAS No.:
Cat. No.: VC13813646
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H16O3 |
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Molecular Weight | 244.28 g/mol |
IUPAC Name | 2-[4-[(2-oxocyclopentylidene)methyl]phenyl]propanoic acid |
Standard InChI | InChI=1S/C15H16O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-10H,2-4H2,1H3,(H,17,18) |
Standard InChI Key | LQCIKPYFWJPEDQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(C=C1)C=C2CCCC2=O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound (CAS: 69956-76-9) features a phenyl ring substituted at the para-position with a (2-oxocyclopentylidene)methyl group, connected to a propanoic acid side chain. Its IUPAC name, 2-[4-[(Z)-(2-oxocyclopentylidene)methyl]phenyl]propanoic acid, reflects the Z-configuration of the exocyclic double bond in the cyclopentylidene moiety .
Table 1: Key Molecular Properties
Stereochemical Considerations
The Z-configuration of the cyclopentylidene double bond is critical for its spatial arrangement, influencing interactions in biological systems . Nuclear Overhauser Effect (NOE) studies or X-ray crystallography would be required to confirm stereochemistry, though such data are absent in current literature.
Synthesis and Preparation
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous methods for related NSAID impurities suggest multi-step approaches:
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Friedel-Crafts Acylation: Introduction of the cyclopentylidene group via acyl chloride intermediates .
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Aldol Condensation: Coupling of a phenylpropanoid precursor with a cyclopentanone derivative .
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Reductive Amination: For intermediates involving nitrogen-containing analogs .
Table 2: Key Reagents in Related Syntheses
Step | Reagents/Conditions | Source |
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Cyclopentylidene Formation | Triethylsilane, Acetic Acid | |
Propanoic Acid Derivatization | Lithium Hydroxide, Methanol |
Challenges in Purification
The compound’s lipophilic nature (LogP ≈ 3.2 predicted ) complicates isolation. Patent WO2014188453A2 highlights the use of dichloromethane and acetic acid for crystallization in similar compounds .
Pharmacological and Industrial Relevance
Biological Activity
While direct pharmacological data are scarce, structural analogs exhibit:
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COX-1/COX-2 Inhibition: Common to propanoic acid derivatives .
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Membrane Permeabilization: Linked to gastrointestinal toxicity in NSAIDs . Modifying the cyclopentylidene group may reduce this effect .
Analytical Characterization
Spectroscopic Data
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and ketone).
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NMR: Key signals include δ 1.5 ppm (CH₃ of propanoic acid) and δ 7.3–7.8 ppm (aromatic protons) .
Chromatographic Methods
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HPLC: C18 column, mobile phase: acetonitrile/0.1% phosphoric acid (70:30), retention time ~8.2 min .
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UPLC-MS/MS: Used for trace impurity analysis in Loxoprofen formulations .
Precaution | Recommendation |
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Personal Protective Equipment | Gloves, goggles, respirator |
Storage | -20°C, inert atmosphere |
Disposal | Incineration per EPA guidelines |
Future Research Directions
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